3-[(Thiophen-3-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2031258-77-0 . It has a molecular weight of 189.71 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11NS.ClH/c1-2-10-6-7 (1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical form of this compound is an oil . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been synthesized from 2-thiol-2-thiazoline, showing a high yield and purity. This method offers easy manipulation and suitability for industrialization (Zhang Zhi-bao, 2011).
- Synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone explored the antibacterial and antifungal activities of these compounds (N. Patel & Minesh D. Patel, 2017).
Pharmacological Applications
- Discovery of new anticancer thiourea-azetidine hybrids demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting their potential as novel antitumor agents (Deepa R. Parmar et al., 2021).
- The neuroprotective effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) were studied in a microglial cell model, highlighting its potential for treating conditions related to activated microglia (Jiae Kim et al., 2016).
Novel Syntheses and Derivatives
- A novel efficient synthesis of 1-azabicyclo[1.1.0]butane and its application for synthesizing azetidine derivatives was reported, indicating a potential for the development of new pharmaceutical compounds (K. Hayashi et al., 1999).
- The process improvement for synthesizing 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride, a key intermediate in certain pharmaceuticals, was documented, showcasing advancements in synthesis efficiency (Chen Guo-hua, 2013).
Biomedical Research
- Studies on 3-((Hetera)cyclobutyl)azetidines as advanced building blocks for drug discovery highlighted their potential utility as building blocks in lead optimization programs (I. O. Feskov et al., 2019).
- The role of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride in mitigating MPP+-induced cytotoxicity in SH-SY5Y cells, implying its therapeutic potential for Parkinson’s disease, was explored (S. Yang et al., 2018).
Safety and Hazards
The safety information for 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSKTGUSBIHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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